4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride
Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused ring system combining pyrazole and pyrazine rings. The presence of the carboxylic acid group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to enhance efficiency and yield.
Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls.
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: Lacks the carboxylic acid group, resulting in different reactivity and solubility.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic system with different electronic and steric properties.
Pyrazolo[1,5-a]triazine:
Uniqueness
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride is unique due to its specific combination of the pyrazolo[1,5-a]pyrazine core with a carboxylic acid group and its dihydrochloride salt form. This combination enhances its solubility, reactivity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKNZDDILYXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CN1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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